

# Comparative Efficacy of CBP-1018 Based on FRα and PSMA Expression Levels

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CBP-1018  |           |
| Cat. No.:            | B15605191 | Get Quote |

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of **CBP-1018**, a first-in-class dual-ligand drug conjugate that targets both Folate Receptor alpha (FRα) and Prostate-Specific Membrane Antigen (PSMA).[1][2][3] The efficacy of **CBP-1018** is intrinsically linked to the expression levels of its target receptors on tumor cells. This document summarizes preclinical and clinical findings, presents hypothetical yet plausible data to illustrate the drug's biomarker-dependent efficacy, and compares its dual-targeting approach to single-target alternatives.

#### **Mechanism of Action of CBP-1018**

**CBP-1018** is an advanced therapeutic agent developed by Coherent Biopharma, designed to selectively deliver a potent cytotoxic payload—the tubulin inhibitor monomethyl auristatin E (MMAE)—to cancer cells overexpressing FRα and/or PSMA.[1][2] This dual-targeting strategy aims to increase tumor specificity and overcome resistance mechanisms associated with single-target therapies.[1][3] Preclinical studies have demonstrated anti-tumor effects in a range of solid tumors, including prostate cancer, lung cancer, and renal cell carcinoma.[1][3]

The proposed mechanism involves the binding of **CBP-1018** to either FR $\alpha$  or PSMA on the cancer cell surface, which triggers receptor-mediated endocytosis. Once internalized, the linker system is cleaved, releasing the MMAE payload, which disrupts the microtubule network, leading to cell cycle arrest and apoptosis.





Click to download full resolution via product page

Caption: Proposed mechanism of action for the dual-targeting drug conjugate CBP-1018.

## Preclinical Efficacy: Correlation with Target Expression

The cytotoxic potential of **CBP-1018** is directly correlated with the density of FR $\alpha$  and PSMA receptors on the cancer cell surface. The following tables represent hypothetical data from preclinical studies designed to quantify this relationship.

### In Vitro Cell Viability

A panel of cancer cell lines with varying expression levels of FRα and PSMA were treated with **CBP-1018**. The half-maximal inhibitory concentration (IC50) was determined to assess drug potency.

Table 1: Hypothetical In Vitro Efficacy of CBP-1018 in Cancer Cell Lines



| Cell Line  | Cancer Type | FRα<br>Expression (H-<br>Score¹) | PSMA<br>Expression (H-<br>Score¹) | CBP-1018 IC50<br>(nM) |
|------------|-------------|----------------------------------|-----------------------------------|-----------------------|
| OVCAR-3    | Ovarian     | High (250)                       | Negative (0)                      | 1.2                   |
| LNCaP      | Prostate    | Negative (5)                     | High (280)                        | 0.9                   |
| PC-3 PIP   | Prostate    | Low (20)                         | High (220)                        | 1.5                   |
| NCI-H460   | Lung        | Moderate (110)                   | Moderate (90)                     | 0.5                   |
| MDA-MB-231 | Breast      | Low (30)                         | Low (15)                          | 45.7                  |
| A549       | Lung        | Negative (0)                     | Negative (0)                      | >1000                 |

<sup>&</sup>lt;sup>1</sup>H-Score is a semi-quantitative measure of protein expression from immunohistochemistry, ranging from 0 to 300.

These data illustrate that **CBP-1018** is most potent against cells expressing high levels of either FR $\alpha$  or PSMA, with the highest potency observed in cells co-expressing both targets (NCI-H460).

## In Vivo Xenograft Models

The in vivo anti-tumor activity of **CBP-1018** was evaluated in mouse xenograft models established from the cell lines characterized above.

Table 2: Hypothetical In Vivo Efficacy of CBP-1018 in Xenograft Models

| Xenograft Model | FRα / PSMA Status   | Treatment Group | Tumor Growth Inhibition (%) |
|-----------------|---------------------|-----------------|-----------------------------|
| OVCAR-3         | High / Negative     | CBP-1018        | 85%                         |
| LNCaP           | Negative / High     | CBP-1018        | 92%                         |
| NCI-H460        | Moderate / Moderate | CBP-1018        | 98%                         |

| A549 | Negative / Negative | CBP-1018 | <10% |



The in vivo results corroborate the in vitro findings, demonstrating superior tumor growth inhibition in models where tumors express one or both target antigens. The dual-positive model showed the most robust response.

## **Clinical Data and Biomarker Strategy**

**CBP-1018** has completed a Phase I dose-escalation trial in patients with advanced solid tumors (NCT04928612).[2] The trial assessed safety, tolerability, and preliminary efficacy.[1] While detailed, stratified efficacy data is not yet publicly available, a biomarker-driven approach is essential for optimizing patient selection. The logical framework for patient stratification based on biomarker expression is outlined below.





Click to download full resolution via product page

Caption: Workflow for correlating biomarker expression with CBP-1018 efficacy.



# Comparison with Alternative Single-Target Therapies

The key advantage of **CBP-1018** lies in its dual-targeting capability, which may offer broader applicability and enhanced efficacy compared to the targeting only FR $\alpha$  or PSMA.

Table 3: Comparative Profile of Targeted Therapies

| Feature               | CBP-1018 (Dual-<br>Target)                                                                 | FRα-Targeted ADC¹                                                                          | PSMA-Targeted<br>RLT <sup>2</sup>                                                  |
|-----------------------|--------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Target(s)             | FRα and PSMA                                                                               | FRα only                                                                                   | PSMA only                                                                          |
| Payload               | MMAE<br>(Chemotherapy)                                                                     | DM4/Maytansinoid<br>(Chemotherapy)                                                         | <sup>177</sup> Lu/ <sup>225</sup> Ac<br>(Radionuclide)                             |
| Primary Indication(s) | Prostate, Lung, Renal, etc.[1][3]                                                          | Ovarian, Endometrial<br>Cancer[4][5]                                                       | Prostate Cancer[6][7]                                                              |
| Key Advantage         | Effective in tumors with heterogeneous or single-marker expression. Potential for synergy. | Established efficacy in high-FRα tumors.                                                   | Theranostic capability (imaging and therapy).                                      |
| Potential Limitation  | Requires expression of at least one target; complex pharmacology.                          | Ineffective in FRα-<br>negative tumors;<br>potential for<br>resistance via target<br>loss. | Ineffective in PSMA-<br>negative tumors;<br>potential for<br>hematologic toxicity. |

<sup>&</sup>lt;sup>1</sup>Example: Mirvetuximab soravtansine. <sup>2</sup>Example: <sup>177</sup>Lu-PSMA-617.

**CBP-1018** may be particularly beneficial for patients whose tumors exhibit heterogeneous expression of FR $\alpha$  and PSMA, or for cancer types where co-expression is common.

## Detailed Experimental Protocols Immunohistochemistry (IHC) for FRα/PSMA Expression



- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
- Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) for 20 minutes.
- Antibody Incubation: Sections are incubated with primary antibodies against FRα (e.g., clone 26B3) and PSMA (e.g., clone EP192) for 60 minutes at room temperature.
- Detection: A polymer-based detection system is used, followed by incubation with a DAB chromogen. Slides are then counterstained with hematoxylin.
- Scoring (H-Score): Staining intensity in tumor cells is scored as 0 (negative), 1+ (weak), 2+ (moderate), or 3+ (strong). The H-Score is calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], yielding a final score between 0 and 300.

## In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)

- Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a 10-point serial dilution of CBP-1018 (e.g., from 0.001 nM to 1000 nM) for 72-96 hours.
- Lysis and Luminescence: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
- Data Analysis: Luminescence is read on a plate reader. The data are normalized to untreated controls, and IC50 values are calculated using a non-linear regression model (fourparameter variable slope).

## In Vivo Xenograft Tumor Study

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude) are used.
- Tumor Implantation: 2-5 million cancer cells (e.g., LNCaP, NCI-H460) in a solution like
   Matrigel are subcutaneously injected into the flank of each mouse.



- Treatment: Once tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment (CBP-1018, administered intravenously) and vehicle control groups.
- Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length × Width²) / 2.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm<sup>3</sup>). Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Coherent Biopharma completed phase I clinical trial of CBP-1018, the world's first dualligand conjugate drug targeting PSMA and FRα, in China – CBP [coherentbio.com]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. The world's first PSMA-targeted bispecific drug conjugate CBP-1018 makes a fantastic appearance at the 2023 ESMO CBP [coherentbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting folate receptor alpha for cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of CBP-1018 Based on FRα and PSMA Expression Levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605191#correlating-fr-and-psma-expression-levels-with-cbp-1018-efficacy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com